Cas no 7401-03-8 (Ethyl xanthene-9-carboxylate)
Ethyl xanthene-9-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl xanthene-9-carboxylate
- ETHYL 9H-XANTHENE-9-CARBOXYLATE
- Xanthene-9-carboxylic acid ethyl ester
- FT-0706713
- SCHEMBL595243
- MFCD00100669
- AS-61599
- NSC-37339
- W-204307
- Maybridge1_002093
- HMS547H03
- 9H-xanthene-9-carboxylic acid ethyl ester
- F87454
- LFHPCJSHNRJCEY-UHFFFAOYSA-N
- NSC37339
- Oprea1_821731
- DTXSID80284467
- AKOS024348877
- BRD-K03004596-001-01-2
- 7401-03-8
- DB-010993
-
- MDL: MFCD00100669
- Inchi: 1S/C16H14O3/c1-2-18-16(17)15-11-7-3-5-9-13(11)19-14-10-6-4-8-12(14)15/h3-10,15H,2H2,1H3
- InChI Key: LFHPCJSHNRJCEY-UHFFFAOYSA-N
- SMILES: O1C2C=CC=CC=2C(C(=O)OCC)C2C=CC=CC1=2
Computed Properties
- Exact Mass: 254.09400
- Monoisotopic Mass: 254.094
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 306
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 35.5
Experimental Properties
- Color/Form: powder
- Density: 1.203
- Melting Point: 66-68°C
- Boiling Point: 346.3°Cat760mmHg
- Flash Point: 143.7°C
- Refractive Index: 1.586
- PSA: 35.53000
- LogP: 3.48730
- Solubility: Not available
Ethyl xanthene-9-carboxylate Customs Data
- HS CODE:2932999099
- Customs Data:
China Customs Code:
2932999099Overview:
2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Ethyl xanthene-9-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E859259-5g |
Ethyl Xanthene-9-Carboxylate |
7401-03-8 | ≥98% | 5g |
2,289.00 | 2021-05-17 | |
| eNovation Chemicals LLC | D769490-5g |
Ethyl 9H-xanthene-9-carboxylate |
7401-03-8 | 98% | 5g |
$170 | 2024-06-07 | |
| eNovation Chemicals LLC | D769490-25g |
Ethyl 9H-xanthene-9-carboxylate |
7401-03-8 | 98% | 25g |
$430 | 2024-06-07 | |
| Chemenu | CM481094-5g |
Ethyl 9H-xanthene-9-carboxylate |
7401-03-8 | 95%+ | 5g |
$*** | 2023-05-29 | |
| Chemenu | CM481094-10g |
Ethyl 9H-xanthene-9-carboxylate |
7401-03-8 | 95%+ | 10g |
$*** | 2023-05-29 | |
| Chemenu | CM481094-25g |
Ethyl 9H-xanthene-9-carboxylate |
7401-03-8 | 95%+ | 25g |
$*** | 2023-05-29 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-269155-5 g |
Ethyl 9H-xanthene-9-carboxylate, |
7401-03-8 | 5g |
¥1,609.00 | 2023-07-11 | ||
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A17095-5g |
Ethyl xanthene-9-carboxylate, 98% |
7401-03-8 | 98% | 5g |
¥979.00 | 2023-03-06 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A17095-25g |
Ethyl xanthene-9-carboxylate, 98% |
7401-03-8 | 98% | 25g |
¥2814.00 | 2023-03-06 | |
| Cooke Chemical | F388122-5g |
Ethyl xanthene-9-carboxylate |
7401-03-8 | 98 | 5g |
RMB 1395.20 | 2025-02-20 |
Ethyl xanthene-9-carboxylate Related Literature
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Fuming Xiao,Mengzhu Wang,Yunxiang Lei,Wenbo Dai,Yunbing Zhou,Miaochang Liu,Wenxia Gao,Xiaobo Huang,Huayue Wu J. Mater. Chem. C, 2020,8, 17410-17416
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
-
Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
Additional information on Ethyl xanthene-9-carboxylate
Professional Introduction to Ethyl xanthene-9-carboxylate (CAS No. 7401-03-8)
Ethyl xanthene-9-carboxylate (CAS No. 7401-03-8) is a significant compound in the field of chemical and pharmaceutical research, characterized by its unique structural and functional properties. This compound, belonging to the xanthene family, has garnered considerable attention due to its potential applications in various scientific domains.
The molecular structure of Ethyl xanthene-9-carboxylate consists of a xanthene core substituted with a carboxylate group at the 9-position and an ethyl ester at the 1-position. This configuration imparts distinct reactivity and solubility characteristics, making it a valuable intermediate in synthetic chemistry. The compound's stability under various conditions further enhances its utility in laboratory and industrial settings.
In recent years, researchers have been exploring the pharmacological potential of xanthene derivatives, including Ethyl xanthene-9-carboxylate. Studies have indicated that compounds within this class exhibit promising biological activities, such as antioxidant, anti-inflammatory, and anticancer properties. The carboxylate moiety in particular plays a crucial role in modulating these effects by facilitating interactions with biological targets.
One of the most intriguing aspects of Ethyl xanthene-9-carboxylate is its role as a precursor in the synthesis of more complex molecules. Researchers have leveraged its structural framework to develop novel drug candidates targeting neurological disorders. The ethyl ester group provides a versatile handle for further functionalization, allowing chemists to tailor the compound for specific therapeutic applications.
The synthesis of Ethyl xanthene-9-carboxylate typically involves multi-step organic reactions, starting from readily available xanthene precursors. Advances in synthetic methodologies have enabled more efficient and scalable production processes, reducing costs and improving yields. These developments are particularly important for pharmaceutical applications where cost-effective synthesis is essential for commercial viability.
Recent studies have also highlighted the importance of stereochemistry in the biological activity of xanthene derivatives. The configuration of the carboxylate group and the ethyl ester significantly influence how these compounds interact with biological systems. By optimizing these structural features, researchers can enhance the efficacy and selectivity of their drug candidates.
The solubility profile of Ethyl xanthene-9-carboxylate is another critical factor in its application range. Its ability to dissolve in both polar and non-polar solvents makes it suitable for a wide variety of formulations, from liquid suspensions to solid matrices. This flexibility is particularly valuable in drug development, where formulation compatibility is often a key consideration.
In conclusion, Ethyl xanthene-9-carboxylate (CAS No. 7401-03-8) represents a fascinating compound with diverse applications in chemical synthesis and pharmaceutical research. Its unique structural features, combined with its favorable physicochemical properties, make it a valuable tool for scientists exploring new therapeutic strategies. As research continues to uncover its potential, this compound is likely to play an increasingly important role in the development of innovative treatments.
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